1-Benzyl-2-methylsulfonylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

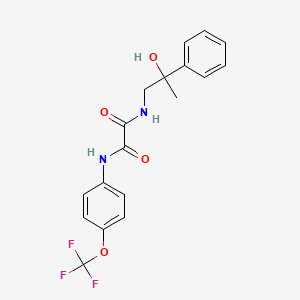

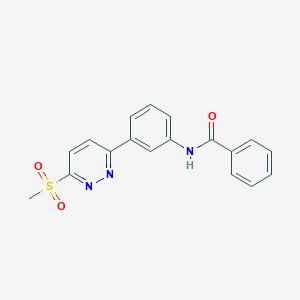

1-Benzyl-2-methylsulfonylbenzimidazole is a chemical compound with the molecular formula C15H14N2O2S . It has been studied for its biological activities .

Synthesis Analysis

Derivatives of 1-benzyl-2-methylbenzimidazoles (BMBIs), including this compound, were synthesized to evaluate their biological activities against Bombyx mori, a lepidopteran model insect . The synthesis process involved a simple nucleophilic substitution reaction and condensation method .Molecular Structure Analysis

The structure of this compound is characterized by a benzimidazole core, which is a bicyclic scaffold containing nitrogen . The activity of the compound varied with the position of the substitutions on the 1-benzyl moiety .Chemical Reactions Analysis

The biological activities of this compound derivatives were found to be dependent on the position of the substitutions on the 1-benzyl moiety .Scientific Research Applications

Agricultural Applications

In agriculture, benzimidazole derivatives like carbendazim have been utilized for the prevention and control of fungal diseases. Research by Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, including carbendazim, to improve their delivery and reduce environmental toxicity. This study demonstrated that these nanoparticle systems could modify the release profiles of fungicides, potentially offering new options for plant disease treatment and prevention (Campos et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their potential as corrosion inhibitors. A theoretical study by Obot and Obi-Egbedi (2010) on benzimidazole and its derivatives, including 2-methylbenzimidazole, highlighted their effectiveness in protecting mild steel against corrosion in acidic environments. Their work provided insights into the molecular properties contributing to the corrosion inhibition efficacy, aligning theoretical predictions with experimental data (Obot & Obi-Egbedi, 2010).

Material Science

In the field of material science, benzimidazole derivatives have been utilized in the development of novel catalysts and material processing techniques. For instance, the use of ionic liquids containing benzimidazole structures has been explored for the metal-free oxidation depolymerization of lignin, a key step in the valorization of lignocellulosic biomass. Yang et al. (2015) demonstrated that an ionic liquid based on benzimidazole could efficiently catalyze the depolymerization of lignin and lignin model compounds, using oxygen as the oxidant, which opens new avenues for lignin utilization (Yang et al., 2015).

Mechanism of Action

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazoles are known to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .

Biochemical Pathways

It is known that benzimidazoles can interfere with various biochemical processes, including dna synthesis and protein production .

Result of Action

In the case of 1-Benzyl-2-methylsulfonylbenzimidazole, it has been observed to exhibit two different biological activities: inhibition of development and acute lethality in Bombyx mori, a lepidopteran model insect . The activity varied with the position of the substitutions on the 1-benzyl moiety; BMBIs with substitutions on the 2 and/or 4 positions had comparatively high activity in comparison with those with substitutions on the 3-position .

Action Environment

The activity of this compound was also affected by the applied stage, that is, application in the 4th instar mostly interfered with the larval molting or pupation, whereas that in the 3rd instar caused more acute mortality . This suggests that environmental factors such as the developmental stage of the organism can influence the compound’s action, efficacy, and stability.

Future Directions

Biochemical Analysis

Biochemical Properties

They have been extensively explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses .

Cellular Effects

Benzimidazoles have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine effects, as well as uses in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzimidazoles are known to interact with various enzymes and cofactors .

Transport and Distribution

Drug transporters, which are integral membrane proteins, play a critical role in drug disposition by affecting absorption, distribution, and excretion .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

properties

IUPAC Name |

1-benzyl-2-methylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-20(18,19)15-16-13-9-5-6-10-14(13)17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUWCHNLYNBJHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365010.png)

![3-Fluorosulfonyloxy-5-[(2S)-2-methylpyrrolidine-1-carbonyl]pyridine](/img/structure/B2365015.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate](/img/structure/B2365019.png)

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2365020.png)

![N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365023.png)

![2-[1-(2-Methoxy-4,5-dimethylphenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2365025.png)

![2-{2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2365031.png)